5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, a furan ring, and a piperidine ring substituted with a benzyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c32-26-24(34-27-28-25(29-31(26)27)22-12-7-17-33-22)23(21-10-5-2-6-11-21)30-15-13-20(14-16-30)18-19-8-3-1-4-9-19/h1-12,17,20,23,32H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRQRKBRTSEFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling Reactions: The furan ring and the piperidine ring are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the benzyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to 5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit significant antimicrobial properties. For instance, piperidine derivatives have been synthesized and evaluated for their efficacy against bacterial pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising results in vitro .
Neuropharmacological Effects
The triazole-thiazole framework has been linked to neuropharmacological activities. Compounds containing similar structures have been investigated for their potential as adenosine A2A receptor antagonists. These receptors are crucial in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's . The ability to modulate these receptors suggests that the compound may also possess neuroprotective properties.
Anti-cancer Properties
Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. The thiazole and triazole rings may play a role in binding to target proteins within cancer cells, leading to apoptosis or cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives demonstrated that modifications in the side chains significantly influenced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using standard disk diffusion methods, revealing that certain derivatives exhibited enhanced efficacy compared to traditional antibiotics .
Case Study 2: Neuroprotective Activity
In a preclinical study examining the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress, it was found that these compounds could reduce cell death significantly. This suggests potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazole ring structure and are studied for their potential as CDK2 inhibitors.
Indole Derivatives: Indole derivatives possess a similar aromatic ring system and are known for their diverse biological activities.
Uniqueness
The uniqueness of 5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of multiple heterocyclic rings and functional groups, which confer unique electronic and steric properties
Biological Activity
The compound 5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Structural Overview
The molecular structure of the compound can be broken down into key functional groups:
- Triazole and Thiazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Furan moiety : Often associated with anti-inflammatory and anticancer properties.
- Piperidine derivative : Known for its role in various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the furan and piperidine moieties via nucleophilic substitutions.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance:
- A related compound showed cytotoxic effects against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cells with IC50 values of 6.2 μM and 27.3 μM respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity due to the presence of piperidine and thiazole moieties. Studies on similar compounds have indicated:
- Effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with some derivatives exhibiting activity comparable to standard antibiotics .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : The furan moiety may contribute to reducing oxidative stress in cells, further enhancing anticancer efficacy.
Case Studies
Several case studies have highlighted the biological potential of triazole-thiazole hybrids:
- Study on Triazole Derivatives : A series of triazole derivatives were evaluated for their anticancer properties, showing promising results against multiple cancer types .
- Antimicrobial Evaluation : Research on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
